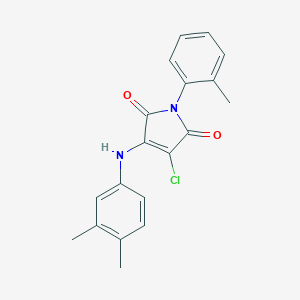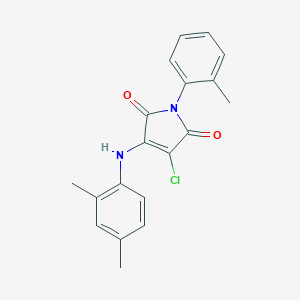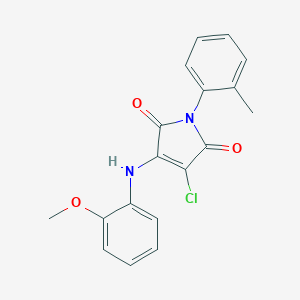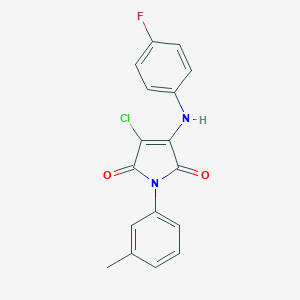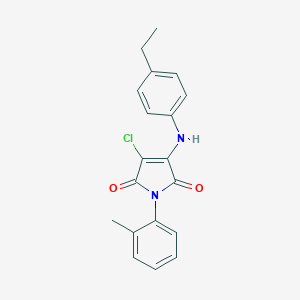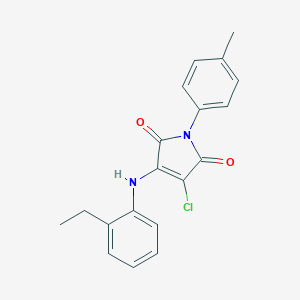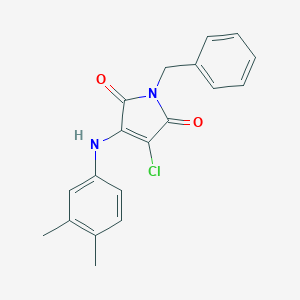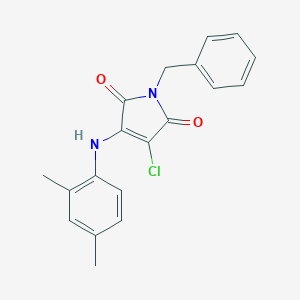![molecular formula C19H25N5O B380295 2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380295.png)
2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a pyrrole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-benzylpiperazine with acetohydrazide, followed by the introduction of the pyrrole moiety through a subsequent reaction with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyrrole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a wide range of products with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the benzyl and pyrrole moieties, resulting in different chemical properties and applications.
2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol:
Uniqueness
The uniqueness of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide lies in its combination of structural features, which confer a wide range of chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H25N5O |
|---|---|
Molekulargewicht |
339.4g/mol |
IUPAC-Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O/c1-22-9-5-8-18(22)14-20-21-19(25)16-24-12-10-23(11-13-24)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,25)/b20-14- |
InChI-Schlüssel |
DSBNIFRPIHGSRD-ZHZULCJRSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
SMILES |
CN1C=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


